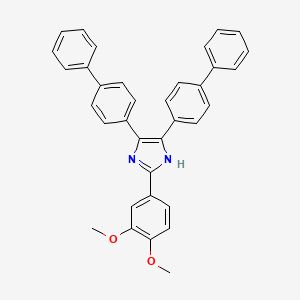
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole, also known as GSK690693, is a synthetic small-molecule inhibitor that targets the protein kinase B (PKB) pathway. PKB, also known as Akt, is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. GSK690693 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole exerts its pharmacological effects by inhibiting the PKB pathway. PKB is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in regulating cell survival, growth, and metabolism. PKB is activated by phosphorylation at two critical sites, Thr308 and Ser473, by upstream kinases. This compound inhibits PKB activity by binding to the ATP-binding site of PKB and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a broad spectrum of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In non-cancer cells, this compound has been shown to regulate glucose metabolism, reduce inflammation, and protect against oxidative stress.
実験室実験の利点と制限
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole has several advantages for lab experiments. It has a high degree of selectivity for PKB and does not significantly inhibit other kinases. This allows for the specific targeting of the PKB pathway without affecting other signaling pathways. In addition, this compound has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water and requires the use of organic solvents for in vitro studies. In addition, this compound has poor stability in aqueous solutions and requires careful handling to maintain its activity.
将来の方向性
There are several future directions for the study of 4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combining this compound with other agents may enhance its therapeutic efficacy. Another area of interest is the development of more potent and selective PKB inhibitors. This compound has good selectivity for PKB, but its potency could be improved to enhance its therapeutic efficacy. Finally, the use of this compound in clinical trials for cancer and other diseases is an important future direction for the study of this compound. Clinical trials will provide important information on the safety and efficacy of this compound in humans and may lead to its approval for clinical use.
合成法
The synthesis of 4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole involves several steps, including the condensation of 4-biphenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reaction with 1H-imidazole-4-carboxaldehyde in the presence of a palladium catalyst. The final product is obtained through purification by column chromatography. The purity of this compound is typically greater than 95% as determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in treating other diseases, such as diabetes, neurological disorders, and inflammatory diseases.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O2/c1-38-31-22-21-30(23-32(31)39-2)35-36-33(28-17-13-26(14-18-28)24-9-5-3-6-10-24)34(37-35)29-19-15-27(16-20-29)25-11-7-4-8-12-25/h3-23H,1-2H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBZCCNCZVYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)
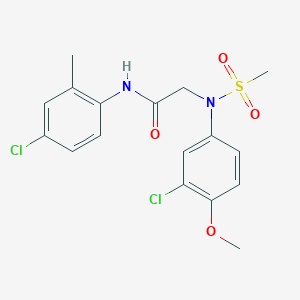
![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
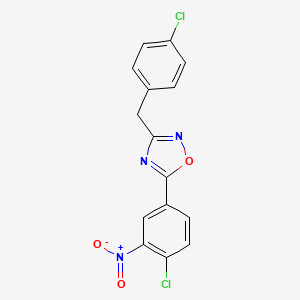
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018199.png)
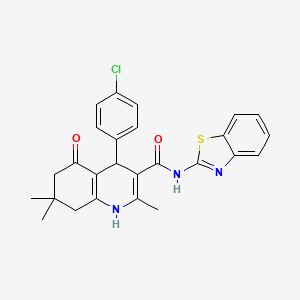
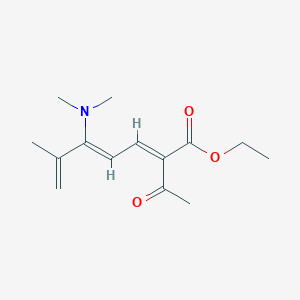
![methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate](/img/structure/B5018225.png)
![2-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5018227.png)
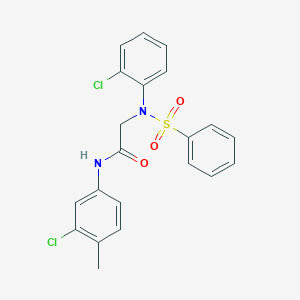
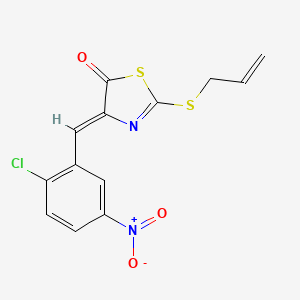
![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5018247.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5018263.png)